molecular formula C49H70N14O12S2 B1213051 Dptyr(Me)avp CAS No. 67269-08-3

Dptyr(Me)avp

Katalognummer: B1213051
CAS-Nummer: 67269-08-3
Molekulargewicht: 1111.3 g/mol
InChI-Schlüssel: HNOGCDKPALYUIG-QJCLFNHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Die Verbindung d[Pen1,Tyr(Me)2]AVP ist ein synthetisches Analogon von Arginin-Vasopressin. Diese Verbindung gehört zur Klasse der Peptide und wird aufgrund ihrer einzigartigen Eigenschaften und biologischen Aktivitäten in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von d[Pen1,Tyr(Me)2]AVP erfolgt mittels der Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

    Harzbeladung: Die anfängliche Aminosäure wird an ein festes Harz gebunden.

    Entschützung: Die Schutzgruppe der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

    Kupplung: Die nächste Aminosäure, mit ihrer eigenen Schutzgruppe, wird aktiviert und an die wachsende Peptidkette gekoppelt.

    Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

    Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden: Die industrielle Produktion von d[Pen1,Tyr(Me)2]AVP folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um Effizienz und Ausbeute zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Wissenschaftliche Forschungsanwendungen

d[Pen1,Tyr(Me)2]AVP is used in various scientific research applications, including:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of vasopressin analogues in cellular signaling and receptor binding.

    Medicine: Exploring potential therapeutic applications in conditions such as diabetes insipidus and cardiovascular diseases.

    Industry: Developing peptide-based drugs and diagnostic tools.

Zukünftige Richtungen

“Dptyr(Me)avp” and its analogues are potentially useful as pharmacological tools for studies on the cardiovascular roles of AVP . They may also be useful in studies on the role(s) of AVP in the V1b-receptor-mediated release of ACTH from corticotrophs .

Biochemische Analyse

Biochemical Properties

Dptyr(Me)avp plays a significant role in biochemical reactions by interacting with vasopressin receptors, specifically the V1 and V2 receptors. These receptors are involved in various physiological processes, including vasoconstriction, water reabsorption, and the release of adrenocorticotropic hormone. This compound binds to these receptors and inhibits their activity, thereby blocking the effects of endogenous vasopressin. This interaction is crucial for studying the mechanisms of vasopressin action and its role in different biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting the action of vasopressin. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By blocking vasopressin receptors, this compound can alter the signaling pathways that regulate water reabsorption in kidney cells, leading to changes in cellular metabolism and gene expression. Additionally, this compound has been shown to affect the release of adrenocorticotropic hormone from pituitary cells, further demonstrating its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to vasopressin receptors, specifically the V1 and V2 receptors. By binding to these receptors, this compound inhibits their activity, preventing the downstream signaling events that are typically triggered by vasopressin. This inhibition can lead to changes in gene expression, enzyme activity, and cellular metabolism. For example, this compound can inhibit the vasoconstrictive effects of vasopressin by blocking the V1 receptor, thereby preventing the activation of signaling pathways that lead to smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on vasopressin receptors for extended periods, but its stability may decrease over time, leading to reduced efficacy. Additionally, long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit vasopressin receptors without causing significant adverse effects. At higher doses, this compound may cause toxic or adverse effects, including alterations in blood pressure and electrolyte balance. Studies have shown that there is a threshold effect for this compound, where its inhibitory effects on vasopressin receptors are maximized at a certain dosage, beyond which no further increase in efficacy is observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to vasopressin signaling. It interacts with enzymes and cofactors that are part of the vasopressin signaling cascade, including those involved in the regulation of water reabsorption and vasoconstriction. By inhibiting vasopressin receptors, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can reduce the activity of enzymes involved in the synthesis of aquaporins, which are essential for water reabsorption in kidney cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to vasopressin receptors and its ability to penetrate cell membranes. Studies have shown that this compound can accumulate in tissues where vasopressin receptors are highly expressed, such as the kidneys and the pituitary gland .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. For example, this compound may be localized to the plasma membrane, where it can interact with vasopressin receptors and inhibit their activity. Additionally, this compound can be targeted to intracellular compartments, such as the endoplasmic reticulum, where it can affect the synthesis and processing of proteins involved in vasopressin signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of d[Pen1,Tyr(Me)2]AVP involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of d[Pen1,Tyr(Me)2]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: d[Pen1,Tyr(Me)2]AVP kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

d[Pen1,Tyr(Me)2]AVP wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

    Chemie: Studium von Peptidsynthese- und Modifikationstechniken.

    Biologie: Untersuchung der Rolle von Vasopressin-Analoga in der zellulären Signaltransduktion und Rezeptorbindung.

    Medizin: Erforschung potenzieller therapeutischer Anwendungen bei Erkrankungen wie Diabetes insipidus und Herz-Kreislauf-Erkrankungen.

    Industrie: Entwicklung peptidbasierter Medikamente und diagnostischer Werkzeuge.

Wirkmechanismus

Der Wirkmechanismus von d[Pen1,Tyr(Me)2]AVP beinhaltet die Bindung an Vasopressin-Rezeptoren, insbesondere die V1A-, V1B- und V2-Rezeptoren. Nach der Bindung aktiviert es intrazelluläre Signalwege, die verschiedene physiologische Prozesse wie Wasserretention, Vasokonstriktion und Glykogenolyse regulieren . Zu den molekularen Zielstrukturen gehören G-Protein-gekoppelte Rezeptoren und zugehörige sekundäre Botenstoffe .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: d[Pen1,Tyr(Me)2]AVP ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Stabilität und Rezeptorselektivität im Vergleich zu natürlichem Vasopressin verbessern. Diese Modifikationen machen es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dptyr(Me)avp involves the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Rink amide resin", "Fmoc-D-Phe-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-4-methylphenylalanine-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Methanol", "Acetonitrile" ], "Reaction": [ "Loading of Rink amide resin onto a solid support", "Fmoc deprotection using 20% piperidine in DMF", "Coupling of Fmoc-D-Phe-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-Tyr(tBu)-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-Pro-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-4-methylphenylalanine-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH using HBTU and DIPEA in DMF", "Coupling of Fmoc-Val-OH using HBTU and DIPEA in DMF", "Cleavage of the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5)", "Purification of the crude peptide using preparative HPLC", "Characterization of the final product using analytical HPLC and mass spectrometry" ] }

67269-08-3

Molekularformel

C49H70N14O12S2

Molekulargewicht

1111.3 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)/t30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI-Schlüssel

HNOGCDKPALYUIG-QJCLFNHPSA-N

Isomerische SMILES

CC1(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C

SMILES

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C

Kanonische SMILES

CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C

Synonyme

1-deaminopenicillamine-2-(O-methyl-Tyr)-argipressin
arginine vasopressin, deaminopenicillamine(1)-O-methyl-Tyr(2)-
argipressin, deaminopenicillamine(1)-O-methyl-Tyr(2)-
argipressin, deaminopenicillamine(1)-O-methyltyrosine(2)-
deaminopenicillamine-2-(O-methyl-Tyr)vasopressin
dPMeTyrAVP
dPTyr(Me)AVP
vasopressin, deaminopenicillamin(1)-O-methylTyr(2)-

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dptyr(Me)avp
Reactant of Route 2
Dptyr(Me)avp
Reactant of Route 3
Dptyr(Me)avp
Reactant of Route 4
Dptyr(Me)avp
Reactant of Route 5
Dptyr(Me)avp
Reactant of Route 6
Dptyr(Me)avp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.